2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZKZMTGMRTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized through a series of steps including the formation of the pyrimidine ring and subsequent chlorination . The cyclobutyl group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of other complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a versatile pharmacophore. Below is a detailed comparison of structural analogs, focusing on substituents, physicochemical properties, and biological relevance.
Substituent Variations at Position 4
Key Observations :
- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in the target compound introduces conformational rigidity compared to planar aromatic substituents (e.g., chlorophenyl). This may improve selectivity in enzyme binding .
- Chlorine Position : Para-substituted chlorophenyl analogs (e.g., compound 4 in ) exhibit higher melting points (~264°C) compared to meta-substituted derivatives (Rf = 0.68 in ), reflecting differences in crystallinity.
Spectral and Physicochemical Data
Notes:
- The absence of spectral data for the target compound highlights a gap in literature.
- Chlorophenyl analogs show distinct aromatic proton signals (δ 7.77–8.34 ppm), useful for structural confirmation .
Biological Activity
2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes existing research findings on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 222.68 g/mol. The compound features a chloro substituent at the 2-position and a cyclobutyl group attached to the nitrogen atom in the pyrrolo[2,3-d]pyrimidine framework. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are critical enzymes involved in signaling pathways that regulate cell division and survival. By inhibiting specific kinases, this compound may disrupt cancer cell proliferation and induce apoptosis.
Key Findings:
- Kinase Inhibition : The compound has shown inhibitory activity against several kinases involved in cancer progression. For instance, studies have demonstrated its effectiveness against the Akt family of kinases, which are crucial for cell survival and growth.
- Antiproliferative Effects : In vitro studies have reported significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Case Studies
- Cancer Treatment : A study investigated the use of this compound in combination with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of doxorubicin in MCF7 breast cancer cells by inducing cell cycle arrest and promoting apoptosis.
- Targeted Therapy : Another case study focused on the compound's selectivity towards specific kinase targets. It was found to preferentially inhibit Akt1 over other kinases, suggesting a potential role in targeted therapy for cancers characterized by Akt pathway activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
